molecular formula C23H22N4O5S B14989192 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide

Cat. No.: B14989192
M. Wt: 466.5 g/mol
InChI Key: HLTLCVHCEVOEJZ-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a benzofuran moiety, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components. The pyrimidine ring can be synthesized through a Biginelli reaction, while the benzofuran moiety can be prepared via a cyclization reaction of appropriate precursors. The final step involves the coupling of these components under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Biginelli reaction and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran moiety can be oxidized to form a hydroxyl group.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

    Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-hydroxy-1-benzofuran-3-yl)acetamide
  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-chloro-1-benzofuran-3-yl)acetamide

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H22N4O5S/c1-14-10-15(2)25-23(24-14)27-33(29,30)19-7-4-17(5-8-19)26-22(28)11-16-13-32-21-9-6-18(31-3)12-20(16)21/h4-10,12-13H,11H2,1-3H3,(H,26,28)(H,24,25,27)

InChI Key

HLTLCVHCEVOEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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